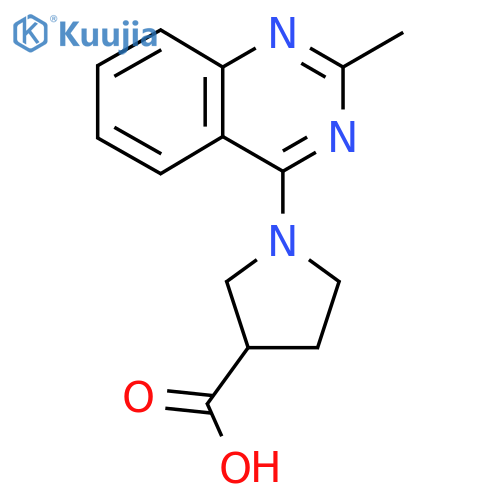

Cas no 1710195-08-6 (1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid)

1710195-08-6 structure

商品名:1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid

CAS番号:1710195-08-6

MF:C14H15N3O2

メガワット:257.287802934647

CID:4914270

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Methyl-quinazolin-4-yl)-pyrrolidine-3-carboxylic acid

- 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid

-

- インチ: 1S/C14H15N3O2/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(8-17)14(18)19/h2-5,10H,6-8H2,1H3,(H,18,19)

- InChIKey: UQPGOWIPDHBOSM-UHFFFAOYSA-N

- ほほえんだ: OC(C1CN(C2C3C=CC=CC=3N=C(C)N=2)CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 350

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66.3

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM211734-5g |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

1710195-08-6 | 97% | 5g |

$1262 | 2021-06-09 | |

| Chemenu | CM211734-5g |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

1710195-08-6 | 97% | 5g |

$*** | 2023-03-30 | |

| Chemenu | CM211734-10g |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

1710195-08-6 | 97% | 10g |

$1730 | 2021-06-09 | |

| Chemenu | CM211734-10g |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

1710195-08-6 | 97% | 10g |

$*** | 2023-03-30 | |

| Chemenu | CM211734-1g |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

1710195-08-6 | 97% | 1g |

$514 | 2021-06-09 | |

| Chemenu | CM211734-1g |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

1710195-08-6 | 97% | 1g |

$*** | 2023-03-30 |

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1710195-08-6 (1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬